(5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one
CAS No.:
Cat. No.: VC16037753
Molecular Formula: C13H12O4
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12O4 |
|---|---|
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | (2S)-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]-2H-furan-5-one |
| Standard InChI | InChI=1S/C13H12O4/c14-12-7-6-10(16-12)11-8-15-13(17-11)9-4-2-1-3-5-9/h1-7,10-11,13H,8H2/t10-,11-,13?/m0/s1 |
| Standard InChI Key | MLNVRDTUWCSKHP-WAQLSPKVSA-N |
| Isomeric SMILES | C1[C@H](OC(O1)C2=CC=CC=C2)[C@@H]3C=CC(=O)O3 |
| Canonical SMILES | C1C(OC(O1)C2=CC=CC=C2)C3C=CC(=O)O3 |
Introduction
Chemical Identity and Structural Features
(5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one belongs to the class of oxygen-containing heterocycles, combining a γ-lactone (furan-2(5H)-one) and a 1,3-dioxolane ring. Its IUPAC name, (2S)-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]-2H-furan-5-one, reflects the stereochemical configuration at the C2 and C4 positions.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂O₄ |
| Molecular Weight | 232.23 g/mol |
| CAS Number | Not publicly disclosed |
| Stereochemistry | (5S,4S) configuration |
The molecule’s planar aromatic furan ring and the dioxolane’s puckered conformation create a rigid scaffold, influencing its reactivity and interactions with biological targets . The phenyl group enhances lipophilicity, potentially improving membrane permeability in drug delivery applications.
Synthesis and Stereochemical Control
The synthesis of (5S)-5-((4S)-2-Phenyl-1,3-dioxolan-4-yl)furan-2(5H)-one requires precise stereochemical control, often achieved through asymmetric catalysis or chiral starting materials.
Key Synthetic Routes
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Organocatalytic Michael-Cyclization Cascade
A method reported by Lin et al. involves reacting 4-oxa-α,β-unsaturated carboxylic acids with aldehydes under organocatalytic conditions. For example, benzaldehyde reacts with furan-derived acids in the presence of a thiourea catalyst to yield γ-lactones with >99% enantiomeric excess (ee) . -
Stereoselective Cyclization
Diol precursors, such as (S)-4-furan-2-yl-butane-1,2-diol, undergo tritylation and subsequent oxidation to form the dioxolane ring. TsOH-mediated cyclization ensures retention of stereochemistry . -
Cross-Coupling Reactions
Palladium-catalyzed coupling between β-bromoenol acetates and terminal alkynes, followed by iodocyclization, generates 2,5-disubstituted furans. This method is adaptable for introducing the phenyl-dioxolane moiety .
Characterization and Analytical Data
Advanced spectroscopic techniques confirm the compound’s structure and purity:
Spectral Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 5.32 (d, J = 6.8 Hz, 1H, H-4), 4.85 (dd, J = 8.0 Hz, 1H, H-5), 4.10–3.95 (m, 2H, dioxolane OCH₂) .
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¹³C NMR: 174.2 (C=O), 135.6–126.8 (Ph), 108.5 (dioxolane C), 82.3 (furan C).
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HRMS (ESI): m/z calcd for C₁₃H₁₂O₄Na [M+Na]⁺: 271.0584; found: 271.0589.
HPLC chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, confirming >98% ee in optimized syntheses .
Applications in Organic Synthesis
The compound serves as a chiral building block in asymmetric synthesis:
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